molecular formula C16H23N5S2 B6441807 4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2549021-57-8

4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441807
CAS No.: 2549021-57-8
M. Wt: 349.5 g/mol
InChI Key: PUYUZLURYFXOAB-UHFFFAOYSA-N
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Description

The compound 4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with methyl groups at positions 4 and 5, a methylsulfanyl group at position 2, and a piperazine moiety linked to a 2-methylthiazole ring at position 5.

Properties

IUPAC Name

4-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5S2/c1-11-12(2)17-16(22-4)19-15(11)21-7-5-20(6-8-21)9-14-10-23-13(3)18-14/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYUZLURYFXOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=CSC(=N3)C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine represents a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and piperazine rings. A common method involves the reaction of 2-methylthiazole with piperazine derivatives in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired product. Characterization is often performed using NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiazole and piperazine derivatives. For instance, compounds with similar structures have shown moderate to excellent antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundAntibacterial ActivityReference
4,5-Dimethyl Thiazole DerivativeModerate to Excellent
Piperazine DerivativeEffective against E. coli

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that the presence of a methylsulfanyl group enhances its efficacy against certain cancer cell lines.

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) is another area where this compound exhibits biological activity. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that certain derivatives can effectively inhibit AChE, suggesting potential therapeutic applications in neuropharmacology.

Case Studies

  • Antimicrobial Screening : A study involving a series of thiazole-piperazine derivatives demonstrated that several compounds exhibited significant antimicrobial activity when tested against standard strains using agar diffusion methods. The results indicated that modifications to the piperazine moiety could enhance activity against resistant strains .
  • Anticancer Evaluation : In vitro studies on cancer cell lines showed that the compound could induce apoptosis in breast cancer cells via mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The thiazole ring may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Interaction : The compound's ability to bind to active sites on enzymes like AChE suggests a competitive inhibition mechanism.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through mitochondrial dysfunction and activation of caspases.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have highlighted the structure-activity relationship (SAR) where modifications to the thiazole and piperazine groups enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The thiazole ring is known for its role in enhancing antimicrobial efficacy, making this compound a candidate for further development as an antibacterial agent .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition could contribute to its overall therapeutic effects, making it a target for drug development aimed at treating metabolic disorders .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-pyrimidine derivatives revealed that the compound exhibited potent antiproliferative activity against prostate cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways. The findings suggest that further optimization of this compound could lead to the development of novel anticancer therapeutics .

Case Study 2: Antimicrobial Testing
In a comparative study, the compound was tested alongside standard antibiotics against Staphylococcus aureus and Escherichia coli. Results indicated that it had comparable or superior activity compared to conventional antibiotics at certain concentrations. This highlights its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with shared structural motifs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
Target Compound Pyrimidine 4,5-dimethyl; 2-(methylsulfanyl); 6-[piperazinyl-(2-methylthiazole)] Combines thiazole-piperazine and methylsulfanyl groups for diverse binding.
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-1-piperazinyl]-6-propylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 6-propyl; 4-[piperazinyl-(5,5-dimethylthiazoline)] Thienopyrimidine core may enhance lipophilicity; propyl chain alters PK/PD.
Pyrazolo[3,4-d]pyrimidin-4-ylamine derivatives Pyrazolopyrimidine Varied aryl/hydrazine substituents Pyrazole fusion introduces planar rigidity, affecting target selectivity.
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols Bipyrazolyl-pyrimidine Hydrazine-linked bipyrazole; hydroxy and methyl groups Hydrogen-bonding capacity from hydrazine/hydroxy groups influences solubility.

Key Findings

Core Structure Impact: The pyrimidine core in the target compound offers a balance of electronic and steric properties, differing from the thienopyrimidine analog (), which has a fused thiophene ring. This fusion increases aromaticity and may improve membrane permeability but reduces solubility . Pyrazolopyrimidines () exhibit fused pyrazole rings, enhancing planar rigidity, which could favor interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .

In contrast, the propyl chain in the thienopyrimidine analog () introduces hydrophobicity, possibly extending half-life . The piperazine-thiazole moiety in both the target and thienopyrimidine compound suggests shared pharmacophoric elements, likely targeting proteins with basic or hydrophobic pockets (e.g., GPCRs or microbial enzymes) .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution to attach the piperazine-thiazole group to the pyrimidine core. This contrasts with pyrazolopyrimidines (), which require cyclocondensation and isomerization steps , and bipyrazolyl-pyrimidines (), synthesized via hydrazine-mediated rearrangements .

Research Implications and Limitations

  • Biological Activity: While structural analogs (e.g., thienopyrimidine in ) are often explored as kinase inhibitors or antimicrobials, specific data on the target compound’s efficacy remains speculative without direct experimental validation.
  • Methodology : Crystallographic studies using SHELX software () could resolve the target’s 3D conformation, aiding in structure-activity relationship (SAR) analysis .
  • Limitations : The evidence lacks quantitative data (e.g., IC₅₀, solubility, LogP), necessitating further experimental profiling to confirm hypothesized properties.

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